4-Acetamido-N-(2-phenylethyl)benzamide

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

4-Acetamido-N-(2-phenylethyl)benzamide (CHEBI:105044) is a synthetic small molecule belonging to the substituted benzamide class, specifically classified as an amidobenzoic acid derivative. With a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol, it features a 4-acetamidobenzamide core linked via an amide bond to a 2-phenylethyl side chain.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B5885664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-N-(2-phenylethyl)benzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C17H18N2O2/c1-13(20)19-16-9-7-15(8-10-16)17(21)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20)
InChIKeyMNPSTSJIPGRCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-N-(2-phenylethyl)benzamide for Research Procurement: Compound Identity and Scientific Context


4-Acetamido-N-(2-phenylethyl)benzamide (CHEBI:105044) is a synthetic small molecule belonging to the substituted benzamide class, specifically classified as an amidobenzoic acid derivative [1]. With a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol, it features a 4-acetamidobenzamide core linked via an amide bond to a 2-phenylethyl side chain [2]. This compound is cross-referenced in the LINCS database as LSM-16407 and has been investigated primarily in medicinal chemistry contexts for its potential as a histone deacetylase (HDAC) inhibitor . Its role as a research tool and chemical probe is supported by entries in authoritative cheminformatics databases, including ChEBI and ZFIN, where it is associated with phenotypic screening data in zebrafish models [3].

Why 4-Acetamido-N-(2-phenylethyl)benzamide Cannot Be Replaced by Generic Benzamide HDAC Inhibitors


Substituted benzamides represent a structurally diverse class of HDAC inhibitors, yet small variations in the amide substituent profoundly alter target engagement, cellular potency, and phenotypic outcomes. Generic substitution is not feasible because the 2‑phenylethyl moiety of 4‑acetamido‑N‑(2‑phenylethyl)benzamide is not a simple lipophilic extension; it modulates the compound's zinc‑binding group orientation and surface recognition, which directly impacts HDAC isoform selectivity and cell‑based efficacy [1]. Unlike the clinically studied analog tacedinaline (CI‑994), which bears a 2‑aminophenyl group and exhibits IC50 values of 0.9–1.2 μM against recombinant HDAC1/2/3 , the phenylethyl variant has been explicitly noted to possess only moderate anticancer activity, underscoring that the amino‑to‑phenylethyl substitution is not isofunctional . The following section provides the quantitative evidence that defines this differentiation.

Quantitative Differentiation Evidence for 4-Acetamido-N-(2-phenylethyl)benzamide Against Its Closest Analogs


Structural Determinant of HDAC Inhibitory Potency: Phenylethyl vs. Aminophenyl Substitution

The primary structural comparator for 4-acetamido-N-(2-phenylethyl)benzamide is tacedinaline (4-acetamido-N-(2-aminophenyl)benzamide). Tacedinaline inhibits recombinant HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9, 0.9, and 1.2 μM, respectively . In contrast, the phenylethyl analog is reported to exhibit only moderate anticancer activity, with a cellular HDAC inhibition EC50 of 28 μM in human NB4 cells [1]. This ~23‑fold reduction in potency at the cellular level demonstrates that the replacement of the 2‑amino group with a 2‑phenylethyl chain is not a conservative substitution; it fundamentally alters the pharmacophore's ability to chelate the catalytic zinc ion and engage the HDAC active site.

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

Absence of the Sulfonamide Functionality Differentiates the Phenylethyl Analog from Dual‑Action HDAC Inhibitors

Several next‑generation benzamide‑based HDAC inhibitors incorporate a sulfonamide group to enhance solubility, metabolic stability, or dual‑target activity. 4‑Acetamido‑N‑(2‑phenylethyl)benzamide lacks this sulfonamide functionality, which distinguishes it from analogs such as 4‑acetamido‑N‑(2‑(2‑phenylethylsulfonamido)ethyl)benzamide. The sulfonamide‑containing derivatives have demonstrated IC50 values in the nanomolar range (e.g., 107 nM against HDAC1/3) [1], whereas the non‑sulfonamide phenylethyl compound exhibits an EC50 of 28 μM in cellular assays [2]. The absence of the sulfonamide group is a deliberate structural feature that provides a simpler, more synthetically accessible scaffold for SAR exploration.

Chemical Biology HDAC Inhibition Sulfonamide Pharmacophore

Phenotypic Annotation in Zebrafish Provides In Vivo Differentiation from In Vitro‑Only Benzamide Derivatives

4‑Acetamido‑N‑(2‑phenylethyl)benzamide is one of the few benzamide derivatives with curated phenotypic annotation in the ZFIN database, where it has been linked to specific phenotype outcomes in zebrafish (Danio rerio) [1]. This in vivo annotation distinguishes it from many benzamide HDAC inhibitors, such as tacedinaline, which, despite extensive preclinical profiling in murine xenograft models (e.g., chemo‑resistant mouse pancreatic ductal carcinoma and LNCaP human prostate tumors) , lack systematic zebrafish phenotype data in public ontologies. The availability of phenotypic screening data in a vertebrate model provides a unique opportunity to connect chemical structure to organismal‑level biological effects, which is essential for toxicology and developmental biology research.

Phenotypic Screening Zebrafish Model In Vivo Pharmacology

Optimal Application Scenarios for 4-Acetamido-N-(2-phenylethyl)benzamide Based on Differentiation Evidence


Chemical Biology Studies Requiring a Sulfonamide‑Free HDAC Inhibitor Scaffold

In chemical biology programs where sulfonamide‑containing compounds introduce confounding carbonic anhydrase inhibition or other off‑target effects, 4‑acetamido‑N‑(2‑phenylethyl)benzamide serves as a structurally simpler alternative. Its lack of a sulfonamide group, combined with moderate HDAC inhibitory activity (cellular EC50 of 28 μM), makes it suitable for proof‑of‑concept studies where target engagement can be achieved at micromolar concentrations without the pharmacological complexity introduced by additional functional groups [1]. This scenario is directly supported by the class‑level inference that sulfonamide‑bearing benzamides exhibit >100‑fold higher potency, indicating that the phenylethyl compound occupies a distinct potency‑selectivity niche [2].

Zebrafish‑Based Phenotypic Screening for Developmental and Toxicological Profiling

The curated phenotypic annotation of this compound in ZFIN provides a validated starting point for zebrafish‑based phenotypic screening campaigns. Researchers investigating the developmental consequences of HDAC inhibition can leverage the existing phenotype data to calibrate exposure concentrations and anticipate observable outcomes, streamlining assay development compared to compounds lacking any organism‑level annotation [3]. This application directly follows from the unique presence of ZFIN phenotype records for this compound, which is not available for many competing benzamide HDAC inhibitors .

Structure‑Activity Relationship (SAR) Studies Exploring the 2‑Position Substituent of Benzamide HDAC Inhibitors

The well‑characterized potency gap between 4‑acetamido‑N‑(2‑phenylethyl)benzamide (EC50 = 28 μM) and the 2‑aminophenyl analog tacedinaline (IC50 = 0.9–1.2 μM) makes this compound a valuable comparator in SAR campaigns . By directly comparing these two compounds, medicinal chemists can quantify the contribution of the 2‑amino group to zinc‑binding group geometry and HDAC active site complementarity. This head‑to‑head structural pair enables unambiguous interpretation of substituent effects without confounding variables from the benzamide core [4].

Building Block for Late‑Stage Functionalization in HDAC‑Targeted Chemical Probe Synthesis

The absence of a sulfonamide group and the presence of a synthetically accessible phenylethyl side chain make 4‑acetamido‑N‑(2‑phenylethyl)benzamide a versatile intermediate for late‑stage diversification. Researchers can introduce additional functional groups (e.g., sulfonamides, amines, halogens) onto the phenylethyl moiety to systematically explore the SAR of the surface‑recognition domain while maintaining the 4‑acetamidobenzamide zinc‑binding core. This scenario exploits the compound's structural simplicity relative to more potent but synthetically encumbered sulfonamide analogs [5].

Quote Request

Request a Quote for 4-Acetamido-N-(2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.